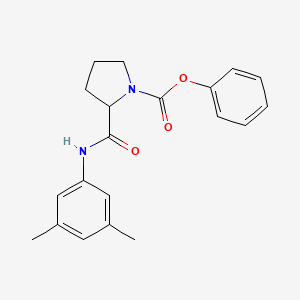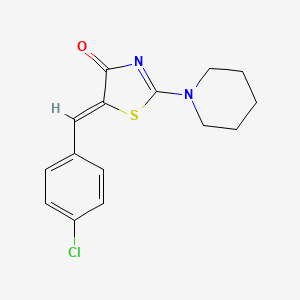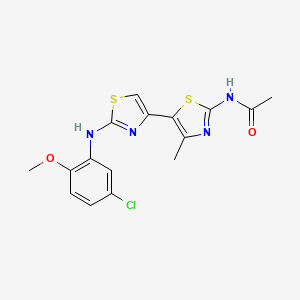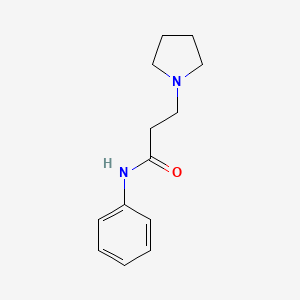
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a phenyl ester group, and a dimethyl-phenylcarbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the pyrrolidine derivative with 3,5-dimethylphenyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with phenol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or ester groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It is used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
作用機序
The mechanism of action of 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid methyl ester
- 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid ethyl ester
- 2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid butyl ester
Uniqueness
2-(3,5-Dimethyl-phenylcarbamoyl)-pyrrolidine-1-carboxylic acid phenyl ester is unique due to the presence of the phenyl ester group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl ester analogs
特性
IUPAC Name |
phenyl 2-[(3,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-11-15(2)13-16(12-14)21-19(23)18-9-6-10-22(18)20(24)25-17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRIZOHHQLUWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C(=O)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10811041.png)
![6-methoxy-3-[(4-methoxyphenyl)carbonyl]-4H-chromen-4-one](/img/structure/B10811049.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10811051.png)




![(3-fluorophenyl)[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10811073.png)

![5-[(4-Bromophenyl)methylene]-2-(4-morpholinyl)-4(5H)-thiazolone](/img/structure/B10811077.png)
![5-(4-Bromophenyl)-2-(pyrrolidin-1-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10811094.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B10811102.png)
![(E)-1-(4-ethoxyphenyl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B10811128.png)
